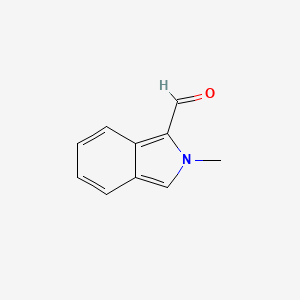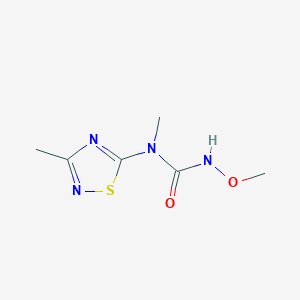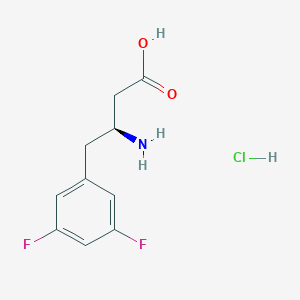
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a butanoic acid backbone, and a difluorophenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group, followed by the introduction of the difluorophenyl group through a series of coupling reactions. The final step usually involves deprotection and purification to obtain the desired hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)-4-(3,5-difluorophenyl)butanoic acid
- 4-Fluorophenylboronic acid
Uniqueness
Compared to similar compounds, (S)-3-Amino-4-(3,5-difluorophenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClF2NO2 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
(3S)-3-amino-4-(3,5-difluorophenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c11-7-1-6(2-8(12)4-7)3-9(13)5-10(14)15;/h1-2,4,9H,3,5,13H2,(H,14,15);1H/t9-;/m0./s1 |
Clave InChI |
YALIIHYRQWVATA-FVGYRXGTSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)F)C[C@@H](CC(=O)O)N.Cl |
SMILES canónico |
C1=C(C=C(C=C1F)F)CC(CC(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


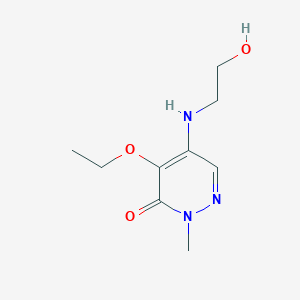
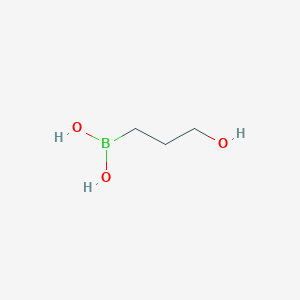

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
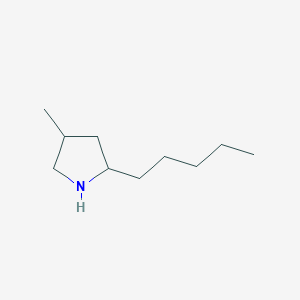

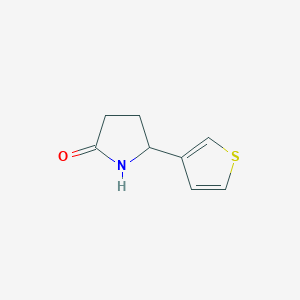
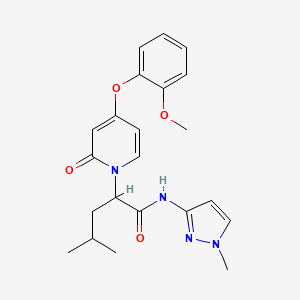

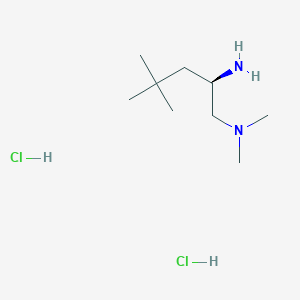
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

